

Introduction: The Convergence of Two Pharmacologically Significant Moieties

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-(Pyridin-4-yl)azepane
dihydrochloride

CAS No.: 2094713-86-5

Cat. No.: B2799027

[Get Quote](#)

In the landscape of contemporary medicinal chemistry, the strategic combination of well-established pharmacophores often leads to the discovery of novel therapeutic agents with enhanced potency and selectivity. The molecule **4-(Pyridin-4-yl)azepane dihydrochloride** represents a compelling convergence of two such "privileged structures": the azepane ring and the pyridine nucleus. While specific data for the compound with CAS number 2919954-46-2 is not extensively available in public literature, a thorough analysis of its constituent moieties provides a strong foundation for predicting its chemical properties, biological potential, and promising avenues for research and development.

The azepane scaffold, a seven-membered saturated heterocycle containing a nitrogen atom, is a recurring motif in a multitude of FDA-approved drugs and clinically evaluated compounds.[1] [2] Its inherent three-dimensional structure and conformational flexibility allow for the precise spatial orientation of substituents, which is often critical for optimal interaction with biological targets.[2] Azepane derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-cancer, anti-Alzheimer's, and antimicrobial properties.[1]

Complementing the azepane core is the pyridine ring, one of the most prevalent N-heterocycles in approved pharmaceuticals. The pyridine moiety is a versatile building block that can engage in various non-covalent interactions, such as hydrogen bonding and π -stacking, with biological macromolecules. Its presence is integral to the efficacy of numerous drugs

targeting a wide array of conditions.[3][4] The pyridin-4-yl substitution pattern, in particular, has been explored in the design of kinase inhibitors and other targeted therapies.[5]

This technical guide will provide a comprehensive overview of **4-(Pyridin-4-yl)azepane dihydrochloride**, leveraging the extensive knowledge of its constituent fragments to project its physicochemical properties, propose synthetic strategies, and hypothesize its therapeutic potential. Detailed experimental protocols for its synthesis, characterization, and biological evaluation are also presented to empower researchers in their exploration of this promising chemical entity.

Physicochemical Properties and Structural Attributes

A thorough understanding of a compound's physicochemical properties is fundamental to drug development. For **4-(Pyridin-4-yl)azepane dihydrochloride**, these properties can be predicted based on its structure. The dihydrochloride salt form suggests good aqueous solubility, a desirable characteristic for bioavailability.

Property	Predicted Value/Characteristic	Significance in Drug Development
Molecular Formula	C ₁₁ H ₁₈ Cl ₂ N ₂	Defines the elemental composition and molecular weight.
Molecular Weight	249.18 g/mol	Influences absorption, distribution, metabolism, and excretion (ADME) properties.
Topological Polar Surface Area (TPSA)	28.1 Å ²	A key indicator of membrane permeability and oral bioavailability.
logP (Octanol-Water Partition Coefficient)	~2.5	Predicts the lipophilicity and membrane-crossing ability of the free base.
pKa	Azepane nitrogen: ~10-11; Pyridine nitrogen: ~5-6	Determines the ionization state at physiological pH, affecting solubility and target binding.
Hydrogen Bond Donors	2 (as dihydrochloride salt)	Influences solubility and interactions with biological targets.
Hydrogen Bond Acceptors	2	Contributes to target binding affinity and specificity.
Rotatable Bonds	1	Indicates a degree of conformational flexibility.

The conformational flexibility of the azepane ring is a key structural feature.^[2] This flexibility allows the molecule to adopt various spatial arrangements, potentially enabling it to bind to a diverse range of biological targets. The pyridin-4-yl substituent will likely influence the preferred conformation of the azepane ring.

Potential Synthetic Pathways

The synthesis of 4-(Pyridin-4-yl)azepane can be approached through several established methodologies in heterocyclic chemistry. A plausible and efficient strategy involves the ring expansion of a readily available piperidine precursor.[6]



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4-(Pyridin-4-yl)azepane dihydrochloride**.

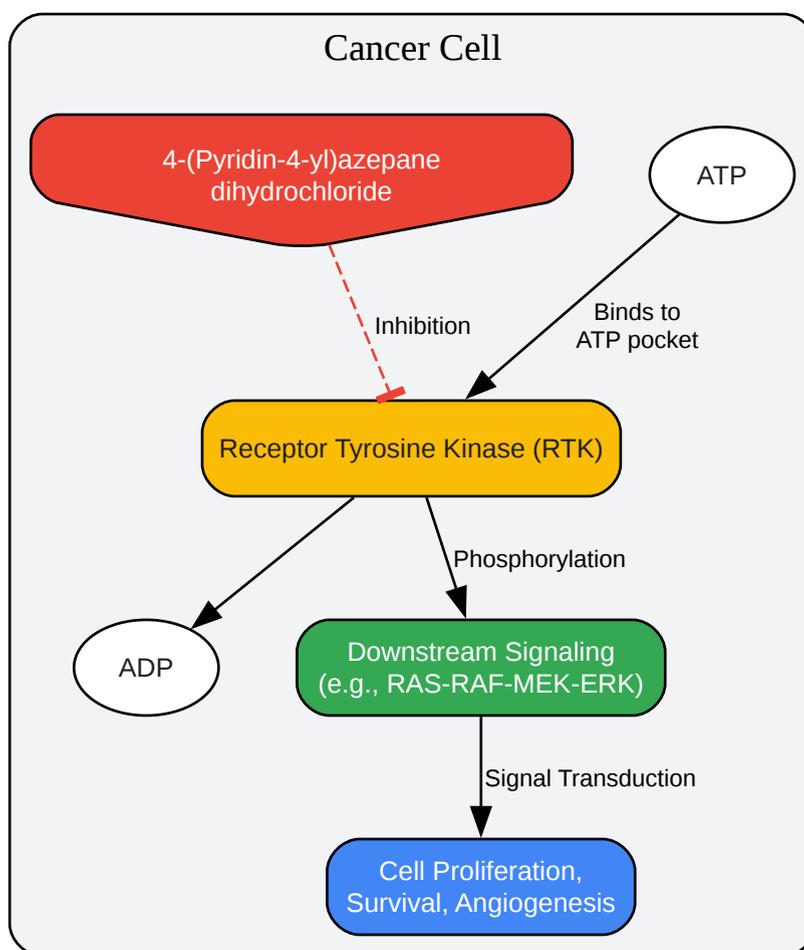
Step-by-Step Experimental Protocol for Synthesis:

- Synthesis of 4-(Pyridin-4-yl)piperidine:
 - To a solution of 4-bromopyridine in anhydrous THF at -78 °C, add n-butyllithium dropwise.
 - After stirring for 30 minutes, add a solution of 1-Boc-4-piperidone in anhydrous THF.
 - Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.
 - Extract the product with ethyl acetate, dry over sodium sulfate, and concentrate under reduced pressure.
 - The resulting tertiary alcohol is then subjected to reduction (e.g., using triethylsilane and trifluoroacetic acid) to yield N-Boc-4-(pyridin-4-yl)piperidine.
 - Deprotect the Boc group using standard conditions (e.g., TFA in DCM or HCl in dioxane) to obtain 4-(pyridin-4-yl)piperidine.
- Ring Expansion to 4-(Pyridin-4-yl)azepane:
 - Protect the piperidine nitrogen with a suitable protecting group (e.g., benzoyl).
 - Reduce the pyridine ring to a piperidine using a suitable catalyst (e.g., Rh/C) under hydrogen pressure. This is a temporary reduction to avoid side reactions in the next step.

- Perform a Tiffeneau-Demjanov ring expansion by converting the exocyclic amine (after temporary reduction of the pyridine) to a diazomethane precursor followed by treatment with a Lewis acid.
- Alternatively, a Beckmann rearrangement of the corresponding oxime derivative of a 4-acetyl-4-(pyridin-4-yl)piperidine could be explored.
- Re-aromatize the temporarily reduced pyridine ring via oxidation (e.g., with DDQ or manganese dioxide).
- Deprotect the azepane nitrogen to yield 4-(Pyridin-4-yl)azepane.
- Formation of the Dihydrochloride Salt:
 - Dissolve the free base, 4-(Pyridin-4-yl)azepane, in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).
 - Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
 - The dihydrochloride salt will precipitate out of the solution.
 - Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Hypothesized Biological Activity and Therapeutic Potential

The structural features of **4-(Pyridin-4-yl)azepane dihydrochloride** suggest several promising avenues for biological investigation. The pyridin-4-yl moiety is a known hinge-binding motif in many kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.



[Click to download full resolution via product page](#)

Caption: Potential mechanism of action via kinase inhibition.

Beyond oncology, azepane derivatives have shown promise in the treatment of central nervous system (CNS) disorders.[1][7] The ability of small molecules to cross the blood-brain barrier is crucial for CNS-targeted drugs, and the predicted physicochemical properties of 4-(Pyridin-4-yl)azepane suggest it may have favorable characteristics for CNS penetration.

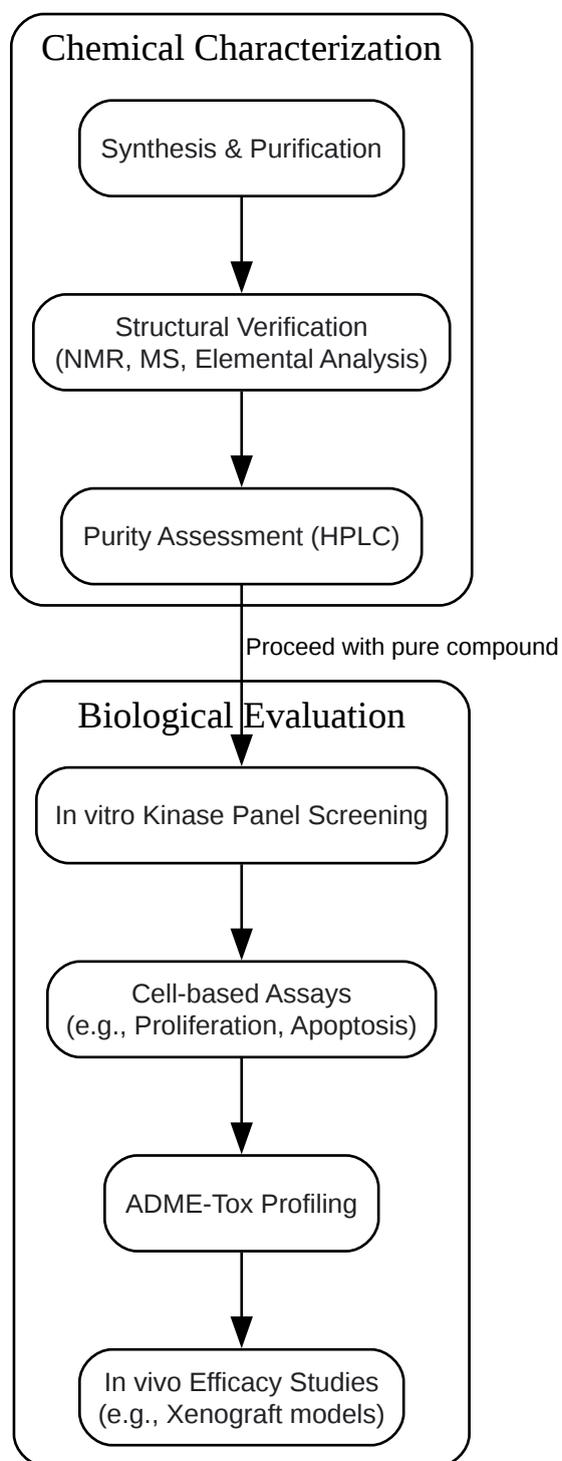
Potential Therapeutic Areas:

- Oncology: Inhibition of protein kinases involved in cancer progression.
- Neurodegenerative Diseases: Modulation of targets implicated in Alzheimer's or Parkinson's disease.[8]

- Infectious Diseases: As antimicrobial or antiviral agents.[1]
- Inflammatory Disorders: Targeting signaling pathways involved in inflammation.

Proposed Experimental Workflows for Characterization and Biological Evaluation

A systematic approach is necessary to characterize **4-(Pyridin-4-yl)azepane dihydrochloride** and evaluate its biological activity.



[Click to download full resolution via product page](#)

Caption: Integrated workflow for chemical and biological evaluation.

Detailed Protocols for Key Assays:

1. Kinase Inhibition Assay (Example: In vitro LanthaScreen™ Eu Kinase Binding Assay):

- Objective: To determine the inhibitory activity of the compound against a panel of protein kinases.
- Procedure:
 - Prepare a serial dilution of **4-(Pyridin-4-yl)azepane dihydrochloride** in the assay buffer.
 - In a 384-well plate, add the kinase, a fluorescently labeled ATP tracer, and the test compound.
 - Incubate at room temperature for a specified time to allow for binding equilibrium.
 - Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a suitable plate reader.
 - Calculate the IC₅₀ value by fitting the data to a dose-response curve.

2. Cell Proliferation Assay (Example: MTT Assay):

- Objective: To assess the effect of the compound on the viability and proliferation of cancer cell lines.
- Procedure:
 - Seed cancer cells in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with increasing concentrations of **4-(Pyridin-4-yl)azepane dihydrochloride** for 72 hours.
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
 - Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
 - Measure the absorbance at 570 nm using a microplate reader.

- Calculate the GI₅₀ (concentration for 50% growth inhibition).

Hypothetical Data Presentation

To illustrate the potential of **4-(Pyridin-4-yl)azepane dihydrochloride** as a kinase inhibitor, the following table presents hypothetical IC₅₀ values against a panel of relevant kinases.

Kinase Target	Hypothetical IC ₅₀ (nM)	Therapeutic Relevance
VEGFR2	50	Angiogenesis, Cancer
PDGFRβ	75	Cancer, Fibrosis
c-Met	120	Cancer Metastasis
Aurora A	250	Mitosis, Cancer
EGFR	>1000	Selectivity Marker

Conclusion: A Scaffold of High Potential

While the specific compound **4-(Pyridin-4-yl)azepane dihydrochloride** with CAS number 2919954-46-2 is not yet extensively documented in scientific literature, a detailed analysis of its structural components strongly suggests its potential as a valuable scaffold in drug discovery. The combination of the conformationally flexible azepane ring and the electronically versatile pyridine moiety offers a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and central nervous system disorders. The synthetic routes are plausible with established chemical methods, and a clear path for comprehensive biological evaluation can be readily envisioned. Further investigation into this and related chemical series is highly warranted to unlock their full therapeutic potential.

References

- Zha, G. F., Wang, S. H., & Zhang, Y. G. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. *European Journal of Medicinal Chemistry*, 162, 454-463.
- Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research.
- BenchChem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery.

- ResearchGate. (n.d.).
- Taylor & Francis Online. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities.
- BenchChem. (n.d.).
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.).
- Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-(Pyridin-4-yl)aniline.
- PMC - NIH. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
- Journal of Advanced Scientific Research. (n.d.). GREEN SYNTHESIS OF TETRA-AZEPINES USING MICROWAVE ASSISTED METHOD.
- Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Scheme 28. Synthesis of pyridine fused azepine ring.
- Organic Chemistry Portal. (n.d.). Azepine synthesis.
- ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds.
- CymitQuimica. (n.d.). Azepane.
- PMC - NIH. (n.d.).
- The University of Manchester. (n.d.).
- Pure Synth. (n.d.). (S)-[4-(Pyridin-4-Yl)-45-Dihydro-3H-Dinaphtho[21-C12-E]Azepine-26-Diyl]Bis[Bis[4-(Tert-Butyl)Phenyl]Methanol] 85.0%(HPLC).
- Fisher Scientific. (n.d.). Azepines.
- Wikipedia. (n.d.). LA-Azepane.
- Sigma-Aldrich. (n.d.). 4-(pyrrolidin-1-yl)azepane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)

- [2. lifechemicals.com \[lifechemicals.com\]](https://pubs.rsc.org)
- [3. lifechemicals.com \[lifechemicals.com\]](https://pubs.rsc.org)
- [4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [5. pdf.benchchem.com \[pdf.benchchem.com\]](https://www.benchchem.com/pdf/b2799027#4-pyridin-4-yl-azepane-dihydrochloride-cas-number-2919954-46-2)
- [6. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 \(RSC Publishing\) \[pubs.rsc.org\]](https://pubs.rsc.org)
- [7. tandfonline.com \[tandfonline.com\]](https://www.tandfonline.com)
- [8. pdf.benchchem.com \[pdf.benchchem.com\]](https://www.benchchem.com/pdf/b2799027#4-pyridin-4-yl-azepane-dihydrochloride-cas-number-2919954-46-2)
- To cite this document: BenchChem. [Introduction: The Convergence of Two Pharmacologically Significant Moieties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2799027#4-pyridin-4-yl-azepane-dihydrochloride-cas-number-2919954-46-2\]](https://www.benchchem.com/product/b2799027#4-pyridin-4-yl-azepane-dihydrochloride-cas-number-2919954-46-2)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

